Cas no 321602-26-0 (1-(2-chloro-5-methylphenyl)piperazine)
1-(2-chloro-5-methylphenyl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(2-chloro-5-methylphenyl)-
- 1-(2-chloro-5-methylphenyl)piperazine
- GS1342
- 321602-26-0
- EN300-1967397
- CS-0281610
- SCHEMBL6580002
-
- MDL: MFCD11872720
- Inchi: 1S/C11H15ClN2/c1-9-2-3-10(12)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
- InChI Key: JFYLDUVHPUBOBE-UHFFFAOYSA-N
- SMILES: N1(C2=CC(C)=CC=C2Cl)CCNCC1
Computed Properties
- Exact Mass: 210.0923762Da
- Monoisotopic Mass: 210.0923762Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 15.3Ų
1-(2-chloro-5-methylphenyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967397-1g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 1g |
$628.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-5g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 5g |
$1821.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-10g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 10g |
$2701.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-0.05g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 0.05g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-0.1g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 0.1g |
$553.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-0.25g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 0.25g |
$579.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-0.5g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 0.5g |
$603.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-1.0g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 1g |
$1229.0 | 2023-06-03 | ||
| Enamine | EN300-1967397-2.5g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 2.5g |
$1230.0 | 2023-09-16 | ||
| Enamine | EN300-1967397-5.0g |
1-(2-chloro-5-methylphenyl)piperazine |
321602-26-0 | 5g |
$3562.0 | 2023-06-03 |
1-(2-chloro-5-methylphenyl)piperazine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 1-(2-chloro-5-methylphenyl)piperazine
Professional Introduction to 1-(2-chloro-5-methylphenyl)piperazine (CAS No. 321602-26-0)
1-(2-chloro-5-methylphenyl)piperazine, identified by its Chemical Abstracts Service (CAS) number 321602-26-0, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperazine class, which is widely recognized for its diverse pharmacological properties. The structural features of 1-(2-chloro-5-methylphenyl)piperazine make it a valuable intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular systems.
The molecular structure of 1-(2-chloro-5-methylphenyl)piperazine consists of a piperazine ring substituted with a 2-chloro-5-methylphenyl group. This specific arrangement contributes to its unique interactions with biological targets, making it a compound of interest in drug discovery and development. The presence of the chloro and methyl substituents enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors in determining its efficacy and pharmacokinetic profile.
In recent years, 1-(2-chloro-5-methylphenyl)piperazine has garnered attention due to its potential applications in the treatment of neurological disorders. Research has indicated that this compound may exhibit properties relevant to the modulation of neurotransmitter systems, particularly dopamine and serotonin pathways. These pathways are implicated in conditions such as depression, anxiety, and Parkinson's disease, suggesting that 1-(2-chloro-5-methylphenyl)piperazine could serve as a lead compound for developing novel therapeutic agents.
The synthesis of 1-(2-chloro-5-methylphenyl)piperazine involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The chlorination and methylation steps are critical in establishing the desired substitution pattern on the phenyl ring. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques align with the broader trends in pharmaceutical synthesis aimed at enhancing efficiency and sustainability.
Evaluation of the pharmacological activity of 1-(2-chloro-5-methylphenyl)piperazine has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated interactions with various receptor targets, including dopamine D4 receptors and serotonin 5-HT1A receptors. These interactions are indicative of potential therapeutic effects similar to those observed with known psychotropic drugs. However, further studies are necessary to fully elucidate its mechanism of action and to assess its safety profile.
The development of novel pharmaceuticals often relies on understanding the metabolic fate of candidate compounds. For 1-(2-chloro-5-methylphenyl)piperazine, studies have begun to explore its degradation pathways in vitro using liver microsomes and cell culture models. Initial findings suggest that the chloro and methyl groups may undergo oxidative metabolism, leading to the formation of various metabolites. Identifying these metabolites is essential for predicting potential side effects and for designing effective drug formulations.
The role of computational chemistry in drug discovery has become increasingly prominent, particularly in the optimization of lead compounds like 1-(2-chloro-5-methylphenyl)piperazine. Molecular modeling techniques can predict binding affinities, identify optimal conformations, and guide structural modifications. These approaches have accelerated the process of developing high-affinity ligands for biological targets, reducing the reliance on empirical screening methods.
The regulatory landscape for new drug development imposes stringent requirements on safety and efficacy. As such, comprehensive toxicological studies are essential before any clinical trials can commence. For 1-(2-chloro-5-methylphenyl)piperazine, assessments will include acute toxicity tests, chronic toxicity evaluations, and genotoxicity studies. These investigations aim to ensure that the compound is safe for human use while maintaining its therapeutic potential.
The integration of cutting-edge technologies into pharmaceutical research continues to drive innovation. Techniques such as high-throughput screening (HTS), CRISPR gene editing, and artificial intelligence (AI) are being leveraged to identify novel drug candidates more efficiently than ever before. In this context, 1-(2-chloro-5-methylphenyl)piperazine represents an opportunity to apply these advanced methodologies to explore new therapeutic avenues.
In conclusion, 1-(2-chloro-5-methylphenyl)piperazine (CAS No. 321602-26-0) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research into neurological disorders. As our understanding of molecular interactions advances, compounds like this will continue to play a crucial role in shaping the future of medicine.
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